Linuron
Overview
Description
Linuron (3- (3,4-dichlorophenyl)-1-methoxy-1-methylurea) is a phenylurea herbicide used to control the growth of grass and weeds, particularly in crops like soybeans .
Synthesis Analysis
Linuron’s synthesis involves the use of titanium isopropoxide and hydrochloric acid. The process also includes the preparation and characterization of TiO2 pillared clay .Molecular Structure Analysis
The molecular structure of Linuron involves a phenylurea backbone with 3,4-dichlorophenyl and methoxy methylurea substituents .Chemical Reactions Analysis
Linuron’s degradation is primarily carried out through microbial biodegradation. Certain microorganisms can completely mineralize Linuron, using it as a carbon and nitrogen source .Physical And Chemical Properties Analysis
Linuron has a molecular formula of C9H10Cl2N2O2 and a molecular weight of 249.09 g/mol . It is a solid substance with a solubility of 90 mg/mL in DMSO .Scientific Research Applications
Weed Control in Agriculture
- Scientific Field : Agriculture, Weed Science .
- Application Summary : Linuron is used for post-emergence control of Palmer amaranth in sweetpotato to minimize reliance on protoporphyrinogen oxidase (PPO)-inhibiting herbicides .
- Methods of Application : Field studies were conducted with two rates of linuron (420 and 700 g ai ha -1), applied alone or in combinations with a nonionic surfactant (NIS; 0.5% vol/vol), linuron plus S -metolachlor (800 g ai ha -1), or linuron plus NIS plus S -metolachlor .
- Results : All treatments that included linuron resulted in at least 98% and 91% Palmer amaranth control 1 and 2 weeks after treatment (WAT), respectively . Including NIS with linuron did not increase Palmer amaranth control compared to linuron alone, but it resulted in greater sweetpotato injury and subsequently decreased total sweetpotato yield by 25% .
Biodegradation
- Scientific Field : Environmental Science, Biotechnology .
- Application Summary : Linuron is known to have toxic effects as a result of its persistence in the environment. The natural removal of linuron from the environment is mainly carried through microbial biodegradation .
- Methods of Application : Some microorganisms have been reported to mineralize linuron completely and utilize it as a carbon and nitrogen source. Variovorax sp. strain SRS 16 is one of the known efficient degraders with a recently sequenced genome .
- Results : Applying flux balance analysis (FBA), growth and degradation performances of SRS 16 in different media considering the influence of selected supplements (potential carbon and nitrogen sources) were simulated . The degradation-promoting effect of specific amino acids (glutamine and asparagine) on linuron degradation and SRS 16 growth was confirmed .
Antiandrogenic Effects
- Scientific Field : Toxicology, Endocrinology .
- Application Summary : Linuron is known to have antiandrogenic effects and can produce reproductive malformations in male rats .
- Methods of Application : The study confirmed the affinity of linuron for the rat androgen receptor (AR), and found that linuron binds human AR (hAR), and acts as an hAR antagonist . Linuron competed with an androgen for rat prostatic AR and human AR (hAR) in a COS cell-binding assay .
- Results : Linuron inhibited dihydrotestosterone (DHT)-hAR induced gene expression in CV-1 and MDA-MB-453-KB2 cells at concentrations that were not cytotoxic . In short-term in vivo studies, linuron treatment reduced testosterone- and DHT-dependent tissue weights in the Hershberger assay .
Environmental Protection
- Scientific Field : Environmental Science .
- Application Summary : Linuron is used in agriculture for the protection of certain crops such as carrots, parsnip, potato, asparagus, and shelterbelts .
- Methods of Application : The specific methods of application for environmental protection are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Photosynthesis Inhibition
- Scientific Field : Plant Physiology .
- Application Summary : Linuron acts via inhibition of photosystem II, which is necessary for photosynthetic electron transport in plants .
- Methods of Application : The specific methods of application for photosynthesis inhibition are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Crop Growth Support
- Scientific Field : Agriculture .
- Application Summary : Linuron is used to control the growth of grass and weeds for the purpose of supporting the growth of crops like soybeans .
- Methods of Application : The specific methods of application for crop growth support are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMBINCVNINCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Record name | LINURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024163 | |
Record name | Linuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | LINURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Linuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5846 | |
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Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |
Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.49 @ 20 °C | |
Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |
Record name | Linuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5846 | |
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Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibits photosynthesis. | |
Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Linuron | |
Color/Form |
White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |
CAS RN |
330-55-2 | |
Record name | LINURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Linuron | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=330-55-2 | |
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Record name | Linuron [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330552 | |
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Record name | Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl- | |
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Record name | Linuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Linuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.779 | |
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Record name | LINURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XP1SU59O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93-94 °C | |
Record name | LINURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LINURON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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